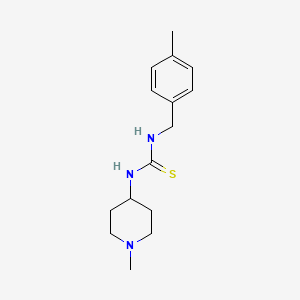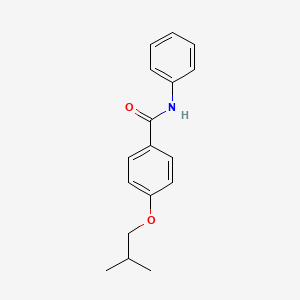
4-isobutoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutoxy-N-phenylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as IBPB and belongs to the class of benzamides. IBPB has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of IBPB is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. IBPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. IBPB has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
IBPB has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that IBPB can inhibit the activity of COX-2 and reduce the production of prostaglandins, which are lipid mediators involved in the inflammatory response. IBPB has also been shown to inhibit the activity of various proteins involved in the regulation of cell growth and differentiation. In vivo studies have shown that IBPB can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
実験室実験の利点と制限
IBPB has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, IBPB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For research on IBPB include the development of new synthetic methods, the exploration of potential therapeutic applications, and the elucidation of its mechanism of action.
合成法
The synthesis of IBPB can be achieved through various methods, including the reaction of N-phenylbenzamide with isobutyl bromide in the presence of a base. Other methods include the reaction of N-phenylbenzamide with isobutanol and hydrochloric acid or the reaction of N-phenylbenzamide with isobutylamine and acetic anhydride. The purity of IBPB can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
科学的研究の応用
IBPB has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biological research. In medicinal chemistry, IBPB has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In materials science, IBPB has been used as a building block for the synthesis of various polymers and other materials. In biological research, IBPB has been used as a tool to study the molecular mechanisms of various biological processes, including protein-protein interactions and enzyme activity.
特性
IUPAC Name |
4-(2-methylpropoxy)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIPNKGOTKQZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)
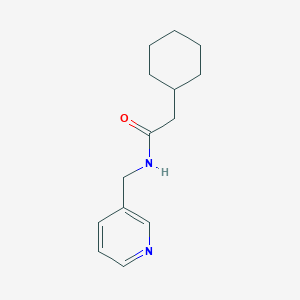
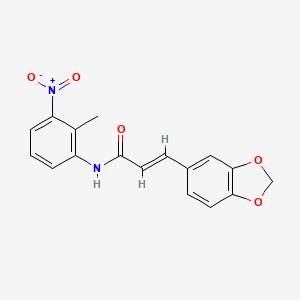
![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)

![2-[3-(4-nitrophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5771462.png)
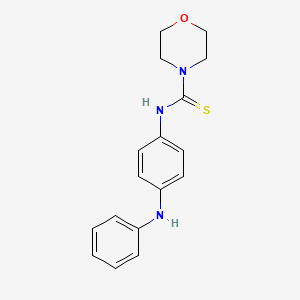

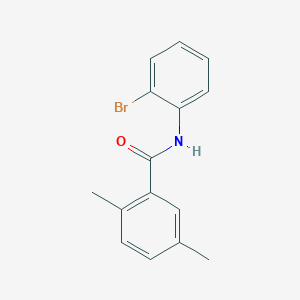

![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)
